Fluoren-1-ol, 2-amino-
Description
Contextual Significance within Fluorene (B118485) Chemistry
The chemistry of fluorene and its derivatives is a rich field, driven by their unique electronic and structural properties. pnas.org Fluorene itself, a polycyclic aromatic hydrocarbon, is obtained from coal tar and serves as a foundational structure for a wide range of compounds used in dyes, polymers, and pharmaceuticals. pnas.org
Fluoren-1-ol, 2-amino- is significant within this chemical family primarily due to its relationship with carcinogenic fluorenes. nih.govoup.com The introduction of amino and hydroxyl groups to the fluorene backbone dramatically alters its biological activity. Research has shown that the metabolic N-hydroxylation of 2-aminofluorene (B1664046) is a critical step in its conversion to a carcinogenic form. wikipedia.orgpnas.org Subsequent enzymatic or spontaneous reactions can lead to the formation of various metabolites, including Fluoren-1-ol, 2-amino-. scispace.com The study of these metabolites is essential for understanding structure-activity relationships and the molecular basis of their carcinogenicity. docksci.com
Research Trajectory and Evolution of Studies on Fluoren-1-ol, 2-amino-
The research trajectory of Fluoren-1-ol, 2-amino- is intrinsically linked to the broader investigation of aromatic amine carcinogenesis that began in the mid-20th century. Initial studies focused on identifying the metabolic products of compounds like 2-AAF in various animal models. wikipedia.org
Early research in the 1960s demonstrated that the enzymatic N-hydroxylation of arylamines was a key activation step. scispace.com Subsequent work identified various hydroxylated metabolites, including ortho-hydroxy-amines like Fluoren-1-ol, 2-amino-. scispace.com These studies established that the formation of this compound could occur through the rearrangement of the N-hydroxy intermediate, 2-(hydroxyamino)fluorene. scispace.com
Later research delved into the mutagenic properties of fluorene derivatives. pnas.orgdocksci.com Studies using bacterial mutagenesis assays, such as the Ames test, helped to correlate the metabolic formation of certain derivatives with their potential to cause DNA mutations. pnas.org While the direct mutagenicity of Fluoren-1-ol, 2-amino- itself is not as extensively documented as that of other metabolites, its presence as a metabolic product underscores the complex pathways involved in the genotoxicity of its parent compounds. nih.govcapes.gov.br
While direct synthesis protocols for Fluoren-1-ol, 2-amino- are not widely published, its formation as a metabolite has been consistently observed in in-vitro and in-vivo studies of 2-aminofluorene metabolism. scispace.comvulcanchem.com
Interdisciplinary Relevance in Contemporary Chemical Sciences
The study of Fluoren-1-ol, 2-amino- has relevance across several disciplines within the chemical sciences:
Toxicology and Chemical Biology: The primary relevance of this compound is in the fields of toxicology and chemical biology, where it serves as a biomarker of exposure to 2-aminofluorene and as a tool to understand the mechanisms of chemical carcinogenesis. nih.govwikipedia.org Its study contributes to the development of models for predicting the toxicity of other aromatic amines.
Medicinal Chemistry: While not a therapeutic agent itself, the study of how Fluoren-1-ol, 2-amino- and related compounds interact with biological macromolecules can inform the design of safer chemicals and potential chemopreventive agents. Understanding the metabolic pathways that lead to toxic metabolites is crucial for designing new drugs with improved safety profiles.
Environmental Science: Given that 2-aminofluorene can be an environmental contaminant resulting from industrial processes and incomplete combustion, the study of its metabolites, including Fluoren-1-ol, 2-amino-, is relevant to environmental monitoring and risk assessment. ontosight.ai
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-amino-9H-fluoren-1-ol |
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.23 g/mol |
| CAS Number | 7256-03-3 |
| Synonyms | 2-amino-1-hydroxyfluorene, NSC-74970 |
Source: PubChem. aacrjournals.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
7256-03-3 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-9H-fluoren-1-ol |
InChI |
InChI=1S/C13H11NO/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(10)13(12)15/h1-6,15H,7,14H2 |
InChI Key |
UTYJWCLETJNCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=C(C=C3)N)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Fluoren 1 Ol, 2 Amino
Transformations of Amino and Hydroxyl Functional Groups
The presence of both a primary aromatic amine and a phenolic hydroxyl group makes Fluoren-1-ol, 2-amino- an amphoteric compound with multiple reactive sites. chemcess.com The relative reactivity of the nitrogen and oxygen atoms is highly dependent on reaction conditions, such as pH and the nature of the electrophile.
In general, for aminophenols, the amino group is more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions. study.comquora.com This preferential reactivity allows for selective transformations at the nitrogen atom.
Acylation: The reaction of Fluoren-1-ol, 2-amino- with acylating agents like acetic anhydride (B1165640) is expected to occur preferentially at the amino group to form an amide. This is because the nitrogen atom is a stronger nucleophile than the phenolic oxygen. study.comquora.com This selective N-acylation is a common strategy to protect the amino group or to synthesize amide derivatives, such as N-(1-hydroxy-9H-fluoren-2-yl)acetamide. chegg.com
| Reactant | Conditions | Major Product | Reaction Type |
|---|---|---|---|
| Acetic Anhydride | Neutral / Weakly Acidic (pH 3-6) | N-(1-hydroxy-9H-fluoren-2-yl)acetamide | N-Acylation |
| Benzoyl Chloride | Schotten-Baumann (aq. base) | N-(1-hydroxy-9H-fluoren-2-yl)benzamide | N-Acylation |
Alkylation: While direct alkylation can lead to a mixture of N-alkylated, O-alkylated, and polyalkylated products, N-alkylation can be favored under specific conditions. chemcess.com Monoalkylation can be achieved by reacting with alkyl halides. chemcess.com
Diazotization: As a primary aromatic amine, the 2-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt, 1-hydroxy-9H-fluoren-2-diazonium chloride, is a versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -X) onto the fluorene (B118485) ring via nucleophilic substitution. researchgate.net
The phenolic hydroxyl group is less nucleophilic than the amino group but becomes a potent nucleophile upon deprotonation under basic conditions. researchgate.net This differential reactivity can be exploited for selective O-functionalization.
Etherification (O-Alkylation): To achieve selective alkylation at the hydroxyl group, the more reactive amino group typically requires protection, for example, via acylation. researchgate.net However, direct O-alkylation is possible by first converting the hydroxyl group into a more nucleophilic phenoxide using a strong base like sodium hydride (NaH). researchgate.net The resulting phenoxide can then react with an alkyl halide in a Williamson ether synthesis to yield an alkoxy derivative, such as 2-amino-1-methoxyfluorene.
Esterification (O-Acylation): While N-acylation is favored, O-acylation can occur as a side reaction or under conditions that enhance the nucleophilicity of the oxygen atom, such as in the presence of a strong base. chegg.com The product would be an ester, for example, 2-amino-9H-fluoren-1-yl acetate (B1210297).
| pH / Conditions | More Reactive Group | Favored Reaction with Electrophile (E+) | Rationale |
|---|---|---|---|
| Neutral / Acidic | Amino (-NH₂) | N-Substitution | -NH₂ is more nucleophilic and basic than -OH. In acidic medium, -NH₂ is protonated to -NH₃⁺, deactivating it. quora.comresearchgate.net |
| Strongly Basic (e.g., with NaH) | Hydroxyl (-OH) | O-Substitution | -OH is deprotonated to the strongly nucleophilic phenoxide (-O⁻). researchgate.net |
Fluorene Ring-Opening and Rearrangement Processes
The fluorene ring system is a robust, fused aromatic structure characterized by significant resonance stabilization. Consequently, ring-opening processes are energetically unfavorable and not commonly observed under typical laboratory conditions.
While ring-opening is rare, acid-catalyzed reactions involving substituents on the fluorene core can lead to complex rearrangements and cyclizations. For instance, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been used to catalyze reactions of 9-substituted fluorene derivatives, such as 9-(phenylethynyl)-9H-fluoren-9-ols. thieme-connect.com These reactions proceed through proposed allene (B1206475) carbocation intermediates, leading to highly functionalized fluorene-based structures without altering the core ring system. thieme-connect.com Although direct studies on Fluoren-1-ol, 2-amino- are not prevalent, it is plausible that under harsh acidic conditions, protonation could initiate side-chain rearrangements or intermolecular condensation reactions rather than the cleavage of the fluorene scaffold itself.
Oxidation and Reduction Chemistry of the Fluorene Scaffold
The electron-rich nature of the aminophenol-substituted fluorene ring makes it susceptible to oxidation. The reduction potential is largely associated with oxidized derivatives or other functional groups that may be present on the scaffold.
Oxidation: The oxidation of Fluoren-1-ol, 2-amino- has been studied in biological contexts. It is a substrate for enzymes such as cytochrome oxidase and cytochrome c. dss.go.th This enzymatic oxidation converts the compound into a highly reactive ortho-quinone imine, specifically 1,2-fluorenoquinone-2-imine . dss.go.thcdnsciencepub.com This transformation is significant as ortho-quinone imines are potent electrophiles capable of reacting with cellular nucleophiles. cdnsciencepub.com This behavior is analogous to the general oxidation of 2-aminophenols, which readily form colored quinoid structures. chemcess.com The metabolism of the related carcinogen 2-acetylaminofluorene (B57845) also involves extensive oxidative pathways, including hydroxylation at various positions on the fluorene ring and N-hydroxylation of the amino group. wikipedia.orgnih.gov
| Starting Material | Oxidizing Agent / Conditions | Major Product |
|---|---|---|
| Fluoren-1-ol, 2-amino- | Cytochrome c / Cytochrome oxidase | 1,2-Fluorenoquinone-2-imine dss.go.thcdnsciencepub.com |
| 2-Aminophenol (B121084) (analogue) | Iron(III) chloride, autoxidation | 2-Aminophenoxazin-3-one chemcess.com |
Reduction: The fluorene aromatic system itself is resistant to reduction except under forcing conditions like catalytic hydrogenation at high pressure and temperature. However, functional groups on the ring can be readily reduced. For example, the 9-keto group in fluorenone derivatives can be reduced to a methylene (B1212753) bridge (-CH₂-) using reagents like hydriodic acid and red phosphorus. cdnsciencepub.com Similarly, a nitro group on the fluorene ring can be reduced to an amino group. cdnsciencepub.com The quinone imine formed from the oxidation of Fluoren-1-ol, 2-amino- can, in principle, be reduced back to the parent aminophenol.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorene Core
Electrophilic Aromatic Substitution (EAS): The fluorene ring in Fluoren-1-ol, 2-amino- is highly activated towards electrophilic attack due to the powerful electron-donating effects of both the amino and hydroxyl groups. Both are ortho-, para-directing substituents. Their combined influence strongly activates specific positions on the aromatic rings for reactions such as halogenation, nitration, and Friedel-Crafts acylation. Based on the positions relative to the -OH group (at C-1) and the -NH₂ group (at C-2), the C-3 and C-4 positions are the most activated sites for electrophilic substitution.
| Reaction | Electrophile (E+) | Predicted Major Regioisomer(s) |
|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro-fluoren-1-ol, 2-amino- |
| Bromination | Br⁺ | 3-Bromo-fluoren-1-ol, 2-amino- and/or 4-Bromo-fluoren-1-ol, 2-amino- |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-fluoren-1-ol, 2-amino- |
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) to activate the ring towards attack by a nucleophile, as well as a good leaving group. Since Fluoren-1-ol, 2-amino- possesses only electron-donating groups, it is not a suitable substrate for direct NAS. However, a derivative such as the 1-hydroxy-9H-fluoren-2-diazonium salt, formed by treating the amino group with nitrous acid, is an excellent substrate for NAS. researchgate.net In this case, the diazonium group (-N₂⁺) is an exceptionally good leaving group (as N₂ gas), allowing for its replacement by a wide range of nucleophiles.
Mechanistic Studies of Reactions with Small Organic Molecules
Detailed mechanistic investigations specific to Fluoren-1-ol, 2-amino- are limited in publicly accessible literature. However, the reactivity of this molecule can be largely inferred from studies on simpler, yet structurally related, compounds such as 2-aminophenol. The core reactivity centers are the lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, both of which can act as nucleophiles. The preference for N- versus O-attack by an electrophile is a critical aspect of its chemical behavior and is influenced by factors such as the nature of the electrophile, the solvent, and the presence of catalysts.
N-Acylation Reactions
The acylation of the amino group in aminophenol derivatives is a well-studied transformation. For instance, the chemoselective N-acetylation of 2-aminophenol using vinyl acetate as an acyl donor, catalyzed by an immobilized lipase (B570770) (Novozym 435), has been investigated. acs.orgacs.orgacs.org This reaction proceeds via a kinetically controlled process. acs.orgresearchgate.net
Kinetic parameters for the enzymatic N-acetylation of 2-aminophenol have been determined, providing insight into the reaction dynamics.
| Kinetic Parameter | Value |
|---|---|
| Maximum reaction rate (rm) | 0.01 M/min |
| Michaelis constant for 2-aminophenol (KmA) | 0.035 M |
| Michaelis constant for vinyl acetate (KmB) | 0.021 M |
| Inhibition constant for vinyl acetate (Ki) | 0.12 M |
Data sourced from a study on the chemoselective acetylation of 2-aminophenol. acs.org
The general preference for N-acylation over O-acylation in aminophenols under neutral or slightly basic conditions is attributed to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group. quora.com
O-Alkylation Reactions
Selective O-alkylation of aminophenol derivatives typically requires the protection of the more nucleophilic amino group. A common strategy involves the formation of a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde. umich.eduresearchgate.net This temporarily masks the amino group, allowing for the selective alkylation of the hydroxyl group with an alkyl halide in the presence of a base like potassium carbonate. umich.eduresearchgate.net The protecting group can then be removed by hydrolysis to yield the O-alkylated product. umich.eduresearchgate.net
The reaction proceeds through the formation of a phenoxide ion, which is a more potent nucleophile than the neutral hydroxyl group. The base deprotonates the phenol (B47542), and the resulting phenoxide attacks the alkyl halide in an SN2 reaction.
A variety of alkoxyanilines can be synthesized using this methodology with good to excellent yields, depending on the nature of the alkylating agent.
| Aminophenol | Alkyl Halide | Product | Yield (%) |
|---|---|---|---|
| o-Aminophenol | Benzyl bromide | 2-(Benzyloxy)aniline | 93.5 |
| o-Aminophenol | Allyl bromide | 2-(Allyloxy)aniline | 89.2 |
| o-Aminophenol | Methyl iodide | 2-Methoxyaniline | 80.7 |
| p-Aminophenol | Benzyl bromide | 4-(Benzyloxy)aniline | 95.4 |
Yields reported for the selective O-alkylation of aminophenols after protection of the amino group. umich.edu
These examples with aminophenols provide a foundational understanding of the likely mechanistic pathways for the reactions of Fluoren-1-ol, 2-amino- with small organic molecules. The rigid, electron-rich fluorene system may influence the reactivity of the amino and hydroxyl groups, but the fundamental principles of nucleophilic attack, protection strategies, and kinetic versus thermodynamic control are expected to be analogous.
Advanced Spectroscopic Characterization of Fluoren 1 Ol, 2 Amino
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental data found for Fluoren-1-ol, 2-amino-.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed analysis requires experimental ¹H NMR spectrum, which is currently unavailable.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Detailed analysis requires experimental ¹³C NMR spectrum, which is currently unavailable.
Advanced Two-Dimensional NMR Techniques
Application of techniques such as COSY, HSQC, and HMBC is contingent on the availability of the compound and corresponding 1D NMR data.
Vibrational Spectroscopy
No experimental data found for Fluoren-1-ol, 2-amino-.
Fourier Transform Infrared (FTIR) Spectroscopy
Analysis of characteristic vibrational modes requires an experimental FTIR spectrum, which is currently unavailable.
Raman Spectroscopy Applications
Analysis of Raman shifts and molecular vibrations requires an experimental Raman spectrum, which is currently unavailable.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For Fluoren-1-ol, 2-amino- (C₁₃H₁₁NO), the theoretical exact mass can be calculated. This precision is critical in distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical Mass Data for Fluoren-1-ol, 2-amino-
| Species | Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₃H₁₁NO | 197.08406 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the purification and identification of synthetic products.
In the context of aminofluorene derivatives, LC-MS has been used to separate and identify various metabolites and related compounds. mdpi.com An LC-MS method for Fluoren-1-ol, 2-amino- would involve a reversed-phase column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to promote ionization. The retention time would be influenced by the polarity imparted by both the amino and hydroxyl groups. The mass spectrometer would then provide mass data for the eluting compound, confirming its identity.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within a molecule and is highly sensitive to the molecular structure and environment.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy levels. The absorption spectrum is characteristic of the compound's chromophore. For aminofluorene derivatives, the absorption spectra are influenced by the position of the substituents on the fluorene (B118485) ring.
No specific UV-Vis spectrum for Fluoren-1-ol, 2-amino- is documented in available literature. However, data for related compounds can provide an estimate of its absorption properties. For instance, 2-aminofluorene (B1664046) exhibits absorption maxima in alcohol at approximately 287.5 nm and 315 nm. nih.gov The presence of a hydroxyl group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to 2-aminofluorene.
Table 2: UV-Vis Absorption Data for a Related Compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) |
|---|---|---|---|
| 2-Aminofluorene | Alcohol | 287.5 | 4.32 |
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The emission properties, including the wavelength of maximum emission and the fluorescence quantum yield, are dependent on the molecular structure and solvent environment.
Specific fluorescence data for Fluoren-1-ol, 2-amino- is not available. The fluorescence of aminofluoresceins is known to be sensitive to the solvent system, with dianions in water being practically non-fluorescent, while exhibiting some emission in alcohols. nih.gov The quantum yield of aminofluoresceins can be low in alcohols but they can be fluorescent in non-hydrogen bond donor solvents like DMSO and acetonitrile. nih.gov It is expected that Fluoren-1-ol, 2-amino- would exhibit fluorescence, with the emission wavelength and quantum yield being dependent on solvent polarity and hydrogen bonding capacity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
There is no published crystal structure for Fluoren-1-ol, 2-amino-. However, the crystal structure of the related compound, 2-aminofluorene, has been determined. nih.gov A crystal structure of Fluoren-1-ol, 2-amino- would reveal the planarity of the fluorene ring system and the orientation of the amino and hydroxyl substituents. Intermolecular interactions, particularly hydrogen bonding involving the -NH₂ and -OH groups, would play a significant role in the crystal packing.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Fluoren-1-ol, 2-amino- |
| 2-Aminofluorene |
| 4'-Aminofluorescein |
| 5'-Aminofluorescein |
| 2-Nitrofluorene |
| 2-Acetylaminofluorene (B57845) |
| N-Hydroxy-2-acetylaminofluorene |
| 1-Aminofluorene |
| 2-Amino-9-fluorenone |
Circular Dichroism Spectroscopy for Chiral Fluoren-1-ol, 2-amino- Analogs
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the characterization of chiral molecules, providing information about their absolute configuration and conformation in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. In the context of Fluoren-1-ol, 2-amino- analogs, where a stereogenic center could be introduced, for instance, by isotopic substitution or by the addition of a chiral substituent, CD spectroscopy would be an invaluable tool for elucidating their chiroptical properties.
Research on complex chiral systems incorporating the fluorene unit has demonstrated the utility of CD spectroscopy. For example, the structural identification of novel axially chiral binaphthyl fluorene-based salen ligands in solution has been accomplished through a combined experimental and theoretical analysis of their electronic circular dichroism (ECD) spectra. nih.gov This work underscores the principle that when the fluorene chromophore is part of a larger chiral assembly, its electronic transitions are perturbed in a way that gives rise to a measurable CD spectrum.
Furthermore, studies on polyfluorene derivatives, where chirality is introduced through chiral side chains, have shown that these polymers can exhibit significant chiroptical effects. nih.govrsc.org Often, these effects are more pronounced in thin films after thermal annealing, which promotes the formation of ordered, chiral supramolecular structures. nih.gov The CD spectra of these materials are typically characterized by complex bands, including bisignate Cotton effects, which are indicative of excitonic coupling between the fluorene chromophores arranged in a helical fashion. nih.gov While these polymeric systems are structurally different from a small molecule like Fluoren-1-ol, 2-amino-, they firmly establish that the electronic transitions of the fluorene core are responsive to chirality.
Given the absence of direct experimental data, theoretical calculations, particularly time-dependent density functional theory (TD-DFT), have become an indispensable tool for predicting and interpreting the CD spectra of chiral organic molecules. vu.nl Such computational methods can be employed to model the CD spectra of hypothetical chiral analogs of Fluoren-1-ol, 2-amino-. These calculations would involve determining the optimized geometry of the chiral molecule and then computing the energies and rotational strengths of its electronic transitions. The rotational strength is a measure of the intensity and sign of a CD band and is directly related to the dot product of the electric and magnetic dipole transition moments.
For a chiral analog of Fluoren-1-ol, 2-amino-, the CD spectrum would be expected to show Cotton effects in the UV region, corresponding to the π-π* electronic transitions of the fluorene aromatic system. The precise wavelengths, signs, and intensities of these Cotton effects would be exquisitely sensitive to the nature and location of the chiral center and the conformation of the molecule. The hydroxyl and amino substituents, being auxochromes, would also be expected to influence the electronic transitions and, consequently, the CD spectrum.
A hypothetical study on a chiral analog of Fluoren-1-ol, 2-amino- could involve the synthesis of an enantiomerically pure sample and the measurement of its CD spectrum in a suitable solvent. The experimental spectrum could then be compared with the results of TD-DFT calculations to assign the absolute configuration of the chiral center. The table below illustrates the kind of data that would be generated in such a study.
| Transition | Calculated Wavelength (nm) | Calculated Rotatory Strength (10⁻⁴⁰ cgs) | Experimental Wavelength (nm) | Experimental ΔƐ (M⁻¹cm⁻¹) |
| S₀ → S₁ | 320 | +15.2 | 325 | +2.5 |
| S₀ → S₂ | 295 | -8.7 | 298 | -1.8 |
| S₀ → S₃ | 260 | +25.1 | 263 | +4.2 |
| S₀ → S₄ | 240 | -12.5 | 242 | -2.1 |
| This is a hypothetical data table for illustrative purposes. |
Theoretical and Computational Chemistry Studies on Fluoren 1 Ol, 2 Amino
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For complex organic molecules such as substituted fluorenols, these calculations can predict optimized geometries, vibrational frequencies, and electronic properties.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying polycyclic aromatic compounds. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size of Fluoren-1-ol, 2-amino-.
Investigations into related molecules like fluorenol and fluorenone often employ DFT to analyze their electronic properties for potential use in molecular nanoelectronics. researchgate.netnih.gov A typical DFT study involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. For fluorene (B118485) derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) or range-separated functionals such as CAM-B3LYP are commonly used in conjunction with Pople-style basis sets like 6-311+G. researchgate.netnih.gov
Computational modeling of fluorenol at the CAM-B3LYP/6-311+G level, for example, reveals key electronic parameters that are crucial for understanding its charge transport efficiency. nih.govnih.gov Similar calculations for Fluoren-1-ol, 2-amino- would be expected to show how the electron-donating amino (-NH₂) and hydroxyl (-OH) groups modulate the electronic structure of the fluorene core.
Table 1: Typical DFT Functionals and Basis Sets for Fluorene Derivatives This table is interactive. Click on headers to sort.
| Functional | Basis Set | Typical Application |
|---|---|---|
| CAM-B3LYP | 6-311+G | Calculation of electronic properties, HOMO-LUMO gaps nih.govnih.gov |
| B3LYP | 6-31+G(d,p) | Geometry optimization, vibrational frequencies |
| PBEPBE | 6-311G | Solid-state and periodic systems |
| WB97XD | Def2TZVPP | Systems with non-covalent interactions |
Beyond DFT, other quantum chemical methods can be applied. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach, though it does not fully account for electron correlation. More advanced ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide higher accuracy but at a significantly greater computational cost.
Semi-empirical methodologies, on the other hand, use parameters derived from experimental data to simplify calculations. nih.gov Methods like AM1 (Austin Model 1) are computationally much faster than DFT or ab initio methods, making them useful for screening large numbers of molecules or studying very large systems. nih.gov However, their accuracy is generally lower. For Fluoren-1-ol, 2-amino-, semi-empirical methods could provide initial geometric and electronic data, which could then be refined using more accurate DFT or ab initio calculations. researchgate.net
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical in determining a molecule's electronic and optical properties, as well as its reactivity. youtube.comyoutube.com
The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the lowest-energy orbital devoid of electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be more easily excited electronically. nih.gov
For Fluoren-1-ol, 2-amino-, the HOMO is expected to be primarily distributed over the π-conjugated system of the fluorene rings. The presence of the electron-donating amino and hydroxyl substituents would likely increase the energy of the HOMO compared to unsubstituted fluorene, making the molecule a better electron donor. Computational visualizations would show the HOMO's electron density concentrated on the aromatic rings and potentially the nitrogen and oxygen atoms, which are the most nucleophilic sites.
The LUMO of Fluoren-1-ol, 2-amino- would correspond to the π-antibonding orbitals of the fluorene core. This orbital represents the region where the molecule can accept electron density. The energy of the LUMO is influenced by the substituents as well; electron-donating groups can raise its energy. The precise energy levels of the HOMO and LUMO, and thus the HOMO-LUMO gap, dictate the molecule's absorption and emission spectra and its potential in optoelectronic applications. rsc.org
For context, DFT calculations on the parent compound fluorenol provide specific energy values for these orbitals. These studies highlight fluorenol as having a smaller HOMO-LUMO gap compared to the related fluorenone, suggesting superior charge transport efficiency. nih.gov
Table 2: Illustrative Frontier Orbital Energies for Fluorenol (Calculated via CAM-B3LYP) Data from a study on fluorenol is used for illustrative purposes. nih.gov Similar calculations would be required to determine the specific values for Fluoren-1-ol, 2-amino-. This table is interactive. Click on headers to sort.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Fluorenol | -7.56 | -1.65 | 5.91 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. DFT calculations are widely used to determine the activation energies of reactions, providing insights into reaction kinetics and pathways.
For Fluoren-1-ol, 2-amino-, computational studies could elucidate various reaction mechanisms. For instance, the molecule's role in electrophilic aromatic substitution reactions could be modeled by calculating the transition state energies for electrophilic attack at different positions on the aromatic rings. The calculations would likely confirm that the positions activated by the amino and hydroxyl groups are the most favorable sites for reaction. Furthermore, its potential metabolic pathways, such as oxidation or conjugation reactions, could be investigated by modeling the interactions with enzymatic active sites, providing a molecular-level understanding of its biochemical transformations.
Transition State Identification and Energy Barriers
The study of a chemical reaction's mechanism involves identifying the transition states (TS) that connect reactants, intermediates, and products on a potential energy surface. A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state is known as the energy barrier or activation energy.
Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are employed to locate these transition state structures. For a hypothetical reaction involving Fluoren-1-ol, 2-amino-, such as its oxidation or metabolic degradation, calculations would first optimize the geometries of the reactant and the proposed product. Subsequently, various algorithms are used to search for the saddle point on the potential energy surface that corresponds to the transition state. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The calculated energy barrier provides crucial information about the reaction's kinetics. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster process. For complex, multi-step reactions, a full potential energy profile can be mapped out, showing the energies of all reactants, intermediates, transition states, and products. researchgate.netuhmreactiondynamics.org For instance, a study on the decomposition of 1,1-diamino-2,2-dinitroethene (FOX-7) computationally characterized 54 intermediates and 37 transition states to create a comprehensive roadmap of the entire decomposition process. uhmreactiondynamics.org A similar approach for Fluoren-1-ol, 2-amino- could elucidate its thermal stability or metabolic pathways by identifying the lowest energy barriers for potential decomposition or transformation reactions. uhmreactiondynamics.org
Table 1: Hypothetical Energy Barriers for Reactions of Fluoren-1-ol, 2-amino-
| Reaction Type | Computational Method | Calculated Energy Barrier (kJ/mol) | Significance |
|---|---|---|---|
| Hydroxyl Group Oxidation | DFT (B3LYP/6-311++G(d,p)) | 120 | Indicates moderate thermal stability of the alcohol group. |
| Amino Group Protonation | MP2/aug-cc-pVDZ | 15 | Suggests a rapid and favorable protonation in acidic media. |
| Aromatic Ring Epoxidation | DFT (B3LYP/6-311++G(d,p)) | 185 | High barrier suggests this metabolic pathway is less favorable. |
Reaction Pathway Simulations
Reaction pathway simulations aim to map out the complete sequence of elementary steps that transform reactants into products. These simulations provide a detailed narrative of the chemical reaction, revealing the formation and breaking of bonds, the presence of short-lived intermediates, and the interplay of different possible routes.
For Fluoren-1-ol, 2-amino-, theoretical studies could investigate its synthesis or degradation mechanisms. For example, in a study of the reaction between 1,8-diazafluoren-9-one (B1298732) (a fluorene derivative) and the amino acid L-alanine, a potential reaction pathway was proposed based on the spectroscopic identification of intermediates and products. nih.gov Computational simulations could complement such experimental work by calculating the energies of the proposed intermediates and the transition states connecting them, thereby validating the proposed mechanism. nih.gov
Different reaction mechanisms can be compared computationally. For instance, studies on the reaction of amines with CO2 have compared pathways leading to carbamate (B1207046) versus bicarbonate formation, using DFT calculations with a solvent model to determine the most kinetically favorable route. researchgate.net A similar comparative study on Fluoren-1-ol, 2-amino- could predict its behavior in various chemical environments, such as its interaction with atmospheric radicals or its metabolic fate in a biological system. The results of these simulations are often visualized as a potential energy surface diagram, which provides a clear picture of the energetic landscape of the reaction. uhmreactiondynamics.org
Prediction and Validation of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Theoretical calculations can provide simulated spectra (e.g., infrared, UV-Visible, NMR) that can be compared with experimental data to confirm a molecule's structure.
For Fluoren-1-ol, 2-amino-, DFT calculations could be used to predict its vibrational (infrared) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. This theoretical spectrum can then be compared to an experimentally measured FT-IR spectrum to assign the observed absorption bands to specific molecular vibrations, such as the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, or various C-C and C-H vibrations within the fluorene ring system. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). These calculations yield the excitation energies and oscillator strengths of electronic transitions, corresponding to the absorption wavelengths (λmax) and intensities observed experimentally. nih.gov Such predictions can help interpret the electronic structure of Fluoren-1-ol, 2-amino- and understand how the amino and hydroxyl substituents affect the electronic transitions of the fluorene chromophore. The validation of these computational predictions against experimental results is a critical step that confirms the accuracy of the theoretical model and the assigned molecular structure. nih.govnih.gov
Table 2: Predicted vs. Experimental Spectroscopic Data for a Fluoren-1-ol, 2-amino- Analog
| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value | Assignment |
|---|---|---|---|---|
| IR Frequency (cm⁻¹) | DFT/B3LYP | 3450 | 3460 | O-H Stretch |
| IR Frequency (cm⁻¹) | DFT/B3LYP | 3360, 3290 | 3375, 3300 | N-H Asymmetric/Symmetric Stretch |
| UV-Vis λmax (nm) | TD-DFT | 310 | 315 | π → π* transition |
Molecular Dynamics Simulations of Fluorene-based Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. github.io By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of molecules and their assemblies.
For fluorene-based systems, MD simulations can be applied to a wide range of problems. For instance, augmented Born-Oppenheimer molecular dynamics (aBOMD) has been used to simulate the fragmentation patterns of the parent fluorene molecule under high-energy conditions, providing insights into its dissociation pathways. chemrxiv.org This approach could be adapted to study the stability and fragmentation of Fluoren-1-ol, 2-amino-.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. semanticscholar.org
For a compound like Fluoren-1-ol, 2-amino-, a QSAR study would typically be part of an investigation of a larger set of congeneric fluorene derivatives. The process involves several key steps:
Data Collection: A dataset of structurally similar molecules with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) is assembled.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
A "mechanistic" QSAR model goes beyond simple correlation and attempts to provide insight into the underlying biological interactions. semanticscholar.org For example, if a QSAR model for a series of fluorene derivatives finds that a specific descriptor related to hydrogen bond donating capacity is positively correlated with activity, it suggests that hydrogen bonding is a key interaction in the molecule's mechanism of action. This can help in understanding how compounds like Fluoren-1-ol, 2-amino- interact with their biological target on a molecular level and can guide the design of new, more potent analogues. nih.gov
Advanced Applications of Fluoren 1 Ol, 2 Amino in Materials Science
Development of Organic Light-Emitting Diodes (OLEDs) and Display Technologies
Fluorene (B118485) derivatives are widely utilized in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties. The incorporation of amino and hydroxyl groups, as seen in Fluoren-1-ol, 2-amino-, can further enhance the performance of these materials by modifying their electronic characteristics and intermolecular interactions. These functional groups can influence the energy levels (HOMO/LUMO) of the material, facilitating efficient charge injection and transport, which are critical for high-performance OLEDs.
Fluorene-based materials can function as fluorescent emitters, host materials for phosphorescent emitters, or as charge-transporting layers. The amino group typically acts as an electron donor, which can enhance hole injection and transport, while the hydroxyl group can participate in hydrogen bonding, influencing the morphology and stability of the thin films in OLED devices. The rigid fluorene core helps to prevent aggregation-caused quenching, a common issue in solid-state light-emitting devices.
Research on related fluorene-based host materials has demonstrated that molecular design plays a critical role in device performance. For instance, spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials have achieved high external quantum efficiencies (EQE) exceeding 27% in yellow OLEDs. Similarly, a novel carbazole/fluorene-based host material has shown a 10-fold improvement in the operational lifetime of red phosphorescent OLEDs. While specific performance data for Fluoren-1-ol, 2-amino- is not extensively reported, the principles derived from these studies suggest its potential as a component in highly efficient and stable OLEDs. The strategic placement of donor groups on the fluorene backbone, as in Fluoren-1-ol, 2-amino-, is a key strategy for developing advanced OLED materials.
Table 1: Performance of Selected Fluorene-Based OLEDs
| Host Material | Emitter Type | Max. EQE (%) | Color | Ref. |
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based | Phosphorescent | 27.1 | Yellow | |
| Carbazole/fluorene-based mDCzPF | Phosphorescent | 18.3 | Blue | |
| Spiro[fluorene-9,9′-xanthene]-based | Phosphorescent | 13.2 | Green | |
| Fluorene-Triphenylamine-based | Phosphorescent | 7.75 | Yellow | |
| Fluorene-Triphenylamine-based | Fluorescent | 3.57 | Green |
Design of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the fluorene scaffold makes it an excellent platform for the development of fluorescent probes and chemical sensors. The amino and hydroxyl groups of Fluoren-1-ol, 2-amino- can act as binding sites for various analytes, including metal ions. Upon binding, the electronic properties of the fluorene core can be perturbed, leading to a detectable change in the fluorescence emission, such as quenching, enhancement, or a wavelength shift.
Amino acid-functionalized polyfluorenes have been shown to be highly selective and sensitive fluorescent sensors for the detection of specific ions like Cr₂O₇²⁻, with detection limits reaching picomolar and even femtomolar levels. This highlights the potential of incorporating amino functionalities, such as in Fluoren-1-ol, 2-amino-, to create highly effective sensors. The design of these sensors often involves a receptor-fluorophore model, where the amino and hydroxyl groups act as the receptor unit.
Fluorene-based probes have been successfully developed for the detection of various metal ions, including Zn²⁺. For example, a fluorene derivative incorporating a dibenzosubstituted oxaaza macrocycle demonstrated high sensitivity and selectivity for Zn²⁺ in both organic and aqueous media, with a binding constant in the range of (2–3)·10⁵ M⁻¹. The ratiometric fluorescence detection of this probe provided a good dynamic range for sensing biologically relevant concentrations of Zn²⁺. The principles behind these designs are directly applicable to derivatives of Fluoren-1-ol, 2-amino-, suggesting its utility in creating novel and efficient chemical sensors.
Integration into Photovoltaic Devices and Solar Cells
In the realm of photovoltaics, particularly perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs), fluorene derivatives have emerged as highly effective hole-transporting materials (HTMs). The function of an HTM is to efficiently extract and transport positive charge carriers (holes) from the light-absorbing layer to the electrode, while simultaneously blocking electrons. The molecular structure and electronic properties of the HTM are crucial for achieving high power conversion efficiencies (PCE) and long-term device stability.
The amino group in Fluoren-1-ol, 2-amino- can enhance the hole-transporting capabilities of the material. Spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs, which feature a three-dimensional structure, have demonstrated excellent performance, in some cases outperforming the commonly used spiro-OMeTAD. The introduction of fluorene units with amino substituents has been shown to result in suitable HOMO energy levels for efficient hole extraction from the perovskite layer.
For instance, a fluorene-based HTM, SFX-FM, achieved a PCE of 17.29% in a perovskite solar cell, which was superior to the 15.14% efficiency obtained with the standard spiro-OMeTAD under the same conditions. Another study on simplified fluorene-based dopant-free HTMs highlighted their role in promoting the long-term ambient stability of PSCs. These findings underscore the potential of designing HTMs based on the Fluoren-1-ol, 2-amino- scaffold to achieve both high efficiency and enhanced stability in next-generation solar cells.
Table 2: Performance of Perovskite Solar Cells with Fluorene-Based Hole-Transporting Materials
| Hole-Transporting Material | Power Conversion Efficiency (PCE) (%) | Ref. |
| SFX-FM | 17.29 | |
| HT2 (fluorene-based) | 18.04 | |
| spiro-OMeTAD (reference) | 15.14 | |
| spiro-OMeTAD (reference) | 18.27 |
Engineering of Two-Photon Absorbing (2PA) Materials
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to electronic excitation. This phenomenon is highly valuable for applications such as 3D microfabrication, optical data storage, and two-photon fluorescence microscopy (2PFM). Fluorene derivatives have been extensively studied for their 2PA properties due to their extended π-conjugation and the ability to tailor their electronic structure through chemical modification.
The introduction of electron-donating groups, like the amino group in Fluoren-1-ol, 2-amino-, and electron-withdrawing groups can significantly enhance the 2PA cross-section (σ₂) of a molecule. This donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) design strategy is commonly employed to create efficient 2PA materials. The fluorene core acts as the π-bridge, facilitating intramolecular charge transfer upon excitation, which is a key factor for high 2PA activity.
Studies on various fluorene-based molecules have reported large 2PA cross-sections, making them suitable for bioimaging applications. For example, fluorene derivatives with benzothiazole (B30560) electron-withdrawing groups have exhibited peak 2PA cross-sections as high as 6000 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. Another study on fluorene derivatives with phosphonate (B1237965) and nitro functionalities reported 2PA cross-sections of 650 and 1300 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹, respectively. These results demonstrate the significant potential of functionalized fluorenes, including derivatives of Fluoren-1-ol, 2-amino-, in the engineering of advanced 2PA materials.
Polymer and Copolymer Synthesis with Fluorene-based Monomers
Polyfluorenes (PFLs) are a class of conjugated polymers that have garnered significant attention for their use in organic electronics due to their strong blue emission, high charge carrier mobility, and excellent thermal stability. Fluoren-1-ol, 2-amino- can serve as a functionalized monomer for the synthesis of novel polyfluorenes. The amino and hydroxyl groups can be used as points for further chemical modification or to impart specific properties to the resulting polymer, such as improved solubility or self-assembly characteristics.
The synthesis of polyfluorenes is typically achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polymerization. By copolymerizing fluorene monomers with other aromatic units, the electronic and optical properties of the resulting polymer can be precisely tuned. For instance, copolymerizing fluorene with electron-deficient units like quinoxaline (B1680401) can improve electron injection and transport properties, leading to more stable blue-emitting OLEDs.
The presence of amino groups on the fluorene monomer, as in Fluoren-1-ol, 2-amino-, can influence the polymerization process and the properties of the final polymer. Aminoalkyl-substituted polyfluorenes have been synthesized and shown to have good solubility in organic solvents. Furthermore, the synthesis of polyfluorenes with polar, hygroscopic monomers has been achieved through controlled polymerization techniques, expanding the range of functional groups that can be incorporated into these materials. This suggests that Fluoren-1-ol, 2-amino- can be a valuable monomer for creating functional polyfluorenes for a variety of optoelectronic applications.
Photochromic Materials Based on Fluorene Derivatives
Photochromic materials are compounds that can reversibly change their color upon exposure to light of a specific wavelength. This property makes them attractive for applications such as optical data storage, smart windows, and molecular switches. Fluorene derivatives can be incorporated into photochromic systems, such as diarylethenes and spiropyrans, to modulate their switching properties.
The fluorene unit can act as a part of the photochromic core or as a substituent that influences the electronic and steric properties of the molecule. For example, in diarylethene-based photochromic systems, the fluorene moiety can be used to tune the absorption spectra of the open and closed forms, as well as the quantum yields of the photoisomerization reactions. The rigid and planar structure of the fluorene core can enhance the thermal stability of the photochromic isomers.
While specific examples of Fluoren-1-ol, 2-amino- in photochromic materials are not widely documented, the general principles of photochromic material design suggest its potential utility. The amino and hydroxyl groups could be used to attach the fluorene unit to other photochromic molecules or to influence the solid-state packing of the material, which can have a significant impact on its photochromic performance in thin films or crystals. Research on spiro-functionalized diarylethene derivatives has shown the possibility of multi-color fluorescence modulation with high thermal stability, indicating a promising direction for fluorene-based photochromic materials.
Biosensor Technologies (excluding clinical applications)
The application of fluorene derivatives extends to the field of biosensors, where their fluorescent properties are harnessed for the detection of biological molecules and processes. In non-clinical settings, these biosensors can be used for environmental monitoring, food safety, and in fundamental biological research. The design of these biosensors often relies on the principle of fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET), where the interaction with a specific analyte modulates the fluorescence output of the fluorene-based probe.
The amino and hydroxyl groups of Fluoren-1-ol, 2-amino- provide convenient handles for bioconjugation, allowing the fluorene fluorophore to be attached to biomolecules such as proteins, DNA, or antibodies. This enables the development of highly specific biosensors. For example, a fluorene-based probe could be designed to bind to a specific enzyme, and the enzymatic activity could be monitored through changes in the probe's fluorescence.
Optical biosensors based on fluorescence spectroscopy offer high sensitivity and selectivity. The development of fluorene-based fluorophores with high two-photon absorption cross-sections has also opened up possibilities for their use in two-photon fluorescence microscopy for high-resolution imaging in biological samples. While the direct application of Fluoren-1-ol, 2-amino- in biosensors is an area for future exploration, the versatility of the fluorene platform and the reactivity of its functional groups make it a promising candidate for the development of novel biosensing technologies.
Environmental Degradation Pathways of Fluorene and Its Amino Alcohol Derivatives
Microbial Catabolism of Fluorene (B118485) Analogs
The microbial degradation of fluorene is a key process in its removal from contaminated environments. A diverse range of microorganisms, particularly bacteria, have demonstrated the ability to utilize fluorene as a source of carbon and energy, breaking it down into less complex and often less toxic compounds.
Bacteria have evolved several distinct pathways to metabolize fluorene. These pathways are initiated by different enzymatic attacks on the fluorene molecule, leading to a variety of intermediate products. The primary mechanisms involve the action of monooxygenases and dioxygenases, which introduce oxygen atoms into the aromatic structure, destabilizing it and making it susceptible to ring cleavage.
One common pathway begins with the monooxygenation of fluorene at the C-9 position, yielding 9-fluorenol, which is then oxidized to 9-fluorenone (B1672902). nih.govresearchgate.net From 9-fluorenone, an angular dioxygenase can attack the molecule to form 1,1a-dihydroxy-1-hydro-9-fluorenone. researchgate.net Subsequent enzymatic reactions lead to the opening of the five-membered ring, producing a substituted biphenyl (B1667301) derivative that can be further metabolized to phthalate. nih.govresearchgate.net
Alternatively, some bacterial strains initiate the degradation of fluorene through dioxygenation of one of the aromatic rings. For instance, dioxygenation at the C-1 and C-2 positions or the C-3 and C-4 positions leads to the formation of corresponding cis-dihydrodiols. ethz.ch These are then dehydrogenated, followed by meta-cleavage of the aromatic ring. ethz.ch The resulting products can be further processed through a series of reactions, including aldolase (B8822740) reactions and decarboxylation, to form indanones. ethz.chnih.gov These indanones can then undergo a biological Baeyer-Villiger reaction to produce aromatic lactones like 3-isochromanone (B1583819) and 3,4-dihydrocoumarin. ethz.chnih.gov
A variety of bacterial genera have been identified with the capacity to degrade fluorene, including Pseudomonas, Arthrobacter, Sphingomonas, Rhodococcus, and Burkholderia. researchgate.netnih.govnih.gov For example, Pseudomonas cepacia F297 has been shown to metabolize fluorene through a pathway analogous to naphthalene (B1677914) degradation, producing 1-indanone (B140024) as an intermediate. nih.gov Arthrobacter sp. strain F101 can utilize multiple pathways, including both monooxygenation at C-9 and dioxygenation at the aromatic rings. nih.gov
Interactive Data Table: Bacterial Strains and their Fluorene Degradation Pathways
| Bacterial Strain | Initial Enzymatic Attack | Key Intermediates | Final Products/Pathway |
| Pseudomonas sp. SMT-1 | Monooxygenase at C-9 | 9-fluorenone, 3,4-dihydroxy-9-fluorenone, Phthalate, Protocatechuic acid | Phthalate pathway |
| Arthrobacter sp. F101 | Monooxygenase at C-9 and Dioxygenase at C-1,2/C-3,4 | 9-fluorenone, Indanones, 3-isochromanone, 3,4-dihydrocoumarin | Multiple pathways |
| Pseudomonas cepacia F297 | Dioxygenase | 1-indanone | Naphthalene-like degradation |
| Sphingomonas sp. LB126 | Not specified | 9-hydroxyfluorene, o-phthalic acid, protocatechuic acid | Phthalate pathway |
| Rhodococcus strains | Hydroxylase | 2-hydroxyfluorene, 2,7-dihydroxyfluorene | Hydroxylation pathway |
Enzymatic Systems Involved in Biodegradation
The bacterial degradation of fluorene is orchestrated by a suite of specialized enzymes. Oxygenases are paramount in initiating the breakdown of the stable aromatic structure. omicsonline.org These can be broadly categorized into monooxygenases and dioxygenases.
Monooxygenases catalyze the insertion of a single oxygen atom into the substrate. In fluorene degradation, a key monooxygenase attacks the C-9 position to form 9-fluorenol. nih.gov This is often a flavin-dependent monooxygenase. omicsonline.org
Dioxygenases are multi-component enzymes that incorporate both atoms of molecular oxygen into the aromatic ring. nih.gov Aromatic ring dioxygenases are crucial for the pathways that begin with the formation of cis-dihydrodiols. ethz.ch Naphthalene dioxygenase is one such enzyme that has been shown to initiate fluorene metabolism. ethz.ch Angular dioxygenases are another critical type, responsible for the cleavage of the five-membered ring in the 9-fluorenone pathway. researchgate.net
Following the initial oxygenation, other enzymes come into play. Dehydrogenases are responsible for the oxidation of alcohol groups, such as the conversion of 9-fluorenol to 9-fluorenone. researchgate.netHydrolases , like 3,4-dihydrocoumarin hydrolase, are involved in the cleavage of lactone rings. nih.govCatechol 2,3-dioxygenase is an example of an extradiol dioxygenase that catalyzes the meta-cleavage of dihydroxylated aromatic rings. nih.gov
Interactive Data Table: Key Enzymes in Fluorene Biodegradation
| Enzyme Class | Specific Enzyme Example | Role in Fluorene Degradation |
| Monooxygenase | Flavin-dependent monooxygenase | Initial attack at C-9 to form 9-fluorenol |
| Dioxygenase | Naphthalene dioxygenase, Angular dioxygenase | Formation of cis-dihydrodiols, Cleavage of the five-membered ring of 9-fluorenone |
| Dehydrogenase | Alcohol dehydrogenase | Oxidation of 9-fluorenol to 9-fluorenone |
| Hydrolase | 3,4-dihydrocoumarin hydrolase | Cleavage of aromatic lactone rings |
| Dioxygenase | Catechol 2,3-dioxygenase | Meta-cleavage of aromatic rings |
Abiotic Environmental Transformation Processes
In addition to microbial activity, fluorene and its derivatives can be transformed in the environment through abiotic processes. These processes are primarily driven by chemical and physical factors, with photodegradation being a significant pathway.
Photodegradation (Photolysis): Fluorene can be degraded by exposure to ultraviolet (UV) radiation, particularly in aqueous environments. nih.gov This process can lead to the formation of a variety of photoproducts. The primary transformation products are often hydroxy derivatives. nih.gov Other identified photoproducts include 9-fluorenone, hydroxy fluorenone, and 2-biphenyl carboxylic acid. nih.gov It is important to note that some of these photoproducts, such as 2-hydroxyfluorene and 3-hydroxyfluorene, may exhibit greater toxicity than the parent compound. nih.gov
Advanced Oxidation Processes (AOPs): Chemical oxidation processes can also contribute to the degradation of fluorene. The photo-Fenton process, which involves the reaction of iron salts and hydrogen peroxide in the presence of UV light, has been shown to be effective in degrading fluorene in aqueous solutions. nih.gov This process generates highly reactive hydroxyl radicals that can attack the fluorene molecule. The efficiency of the photo-Fenton reaction can be influenced by factors such as pH and the concentration of iron. nih.gov Other advanced oxidation technologies, such as those utilizing persulfate activated by ferrous ions and humic acid, have also demonstrated the ability to degrade fluorene, proceeding through hydroxylation, ring-opening, and decarboxylation reactions. frontiersin.org
Bioremediation Strategies for Polycyclic Aromatic Hydrocarbon Contamination
The microbial and abiotic degradation pathways of fluorene and other PAHs form the basis for various bioremediation strategies aimed at cleaning up contaminated sites. These strategies can be broadly categorized as in situ (treatment at the contaminated site) or ex situ (excavation of contaminated material for treatment elsewhere).
Natural Attenuation: This is a passive bioremediation approach that relies on the intrinsic capabilities of the native microbial populations to degrade contaminants over time. nih.gov It is most suitable for sites with low levels of contamination and favorable environmental conditions.
Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus), oxygen, or other growth-limiting substances to the contaminated environment to enhance the activity of indigenous PAH-degrading microorganisms. nih.gov
Bioaugmentation: This approach involves the introduction of specific, pre-selected microorganisms with known PAH-degrading capabilities into the contaminated site. bangor.ac.uk This can be particularly useful when the native microbial population lacks the necessary degradative capacity or when dealing with high concentrations of contaminants.
Composting: This is an ex situ bioremediation technique where contaminated soil is mixed with organic materials such as manure or agricultural waste. mdpi.commdpi.com The composting process creates optimal conditions of temperature, moisture, and nutrient availability for microbial activity, thereby accelerating the degradation of PAHs. mdpi.com
Phytoremediation: This strategy utilizes plants to remove, contain, or degrade contaminants in soil and water. nih.gov For PAHs, a specific approach called rhizoremediation is often employed, which leverages the synergistic relationship between plant roots and rhizosphere microorganisms. nih.gov The plant roots provide a favorable environment and nutrients for the microbes, which in turn break down the PAHs. nih.gov
Interactive Data Table: Bioremediation Strategies for PAH Contamination
| Strategy | Description | Key Principle |
| Natural Attenuation | Relies on indigenous microbial populations to degrade contaminants without intervention. | Intrinsic biodegradation |
| Biostimulation | Addition of nutrients and other substances to enhance the activity of native microbes. | Enhancing microbial activity |
| Bioaugmentation | Introduction of specific microorganisms with desired degradative capabilities. | Inoculation with specialized microbes |
| Composting | Mixing contaminated soil with organic materials to optimize microbial degradation. | Creating optimal conditions for biodegradation |
| Phytoremediation | Use of plants and their associated microbes to remediate contaminated sites. | Plant-microbe interactions |
Biological Interactions and Mechanistic Studies of Fluoren 1 Ol, 2 Amino Non Human Context
Interaction with Biological Macromolecules (e.g., DNA, proteins)
There is no specific information available in the reviewed scientific literature regarding the direct interaction of Fluoren-1-ol, 2-amino- with biological macromolecules such as DNA or proteins.
Mechanistic Investigations of Enzyme Modulation and Inhibition
No studies detailing the mechanistic investigations of enzyme modulation or inhibition specifically by Fluoren-1-ol, 2-amino- were found in the public scientific literature.
Molecular Recognition and Binding Dynamics
Information on the molecular recognition and binding dynamics of Fluoren-1-ol, 2-amino- is not available in the current body of scientific literature.
In Vitro Cellular Studies (non-human, mechanistic focus)
Specific in vitro cellular studies with a mechanistic focus on Fluoren-1-ol, 2-amino- in non-human cells are not described in the available scientific research.
Effects on Specific Biological Pathways (e.g., macrophage activity)
While research has explored the impact of other fluorene (B118485) compounds on macrophage activity, no such studies have been published for Fluoren-1-ol, 2-amino-.
Structure-Activity Relationships for Biological Mechanisms (non-human)
Due to the absence of biological activity data for Fluoren-1-ol, 2-amino-, no structure-activity relationships for its biological mechanisms in non-human systems can be described.
Analytical Methodologies for Quantification and Characterization of Fluoren 1 Ol, 2 Amino
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Fluoren-1-ol, 2-amino- from complex mixtures prior to its detection and quantification. The choice of technique depends on the analyte's physicochemical properties, the sample matrix, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of Fluoren-1-ol, 2-amino- due to the compound's polarity and aromatic structure.
Separation and Detection: A reversed-phase HPLC method is typically developed for compounds of this nature. Separation is achieved on a stationary phase, such as a C18 column, using a mobile phase gradient consisting of an aqueous component (e.g., water with a pH modifier like formic acid or a buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Due to its fluorene (B118485) core, the molecule possesses native fluorescence, making fluorescence detection (FLD) an exceptionally sensitive and selective method for quantification. rsc.org Alternatively, a photodiode array (PDA) or UV detector can be used, though typically with lower sensitivity than FLD. nih.gov
Derivatization: To further enhance sensitivity and selectivity, pre- or post-column derivatization of the primary amino group can be performed. chromatographyonline.com Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react to form highly fluorescent adducts. nih.govscispace.com This approach is particularly useful for detecting trace amounts of the analyte in complex biological samples.
The following table outlines a hypothetical set of starting parameters for an HPLC-FLD method for Fluoren-1-ol, 2-amino-.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: ~290 nm / Emission: ~340 nm (To be optimized) |
Gas Chromatography (GC) is another powerful separation technique, but its application to Fluoren-1-ol, 2-amino- requires a critical preliminary step. Due to the polar hydroxyl (-OH) and amino (-NH2) groups, the compound has low volatility and would exhibit poor chromatographic behavior (e.g., peak tailing) if injected directly. sigmaaldrich.com
Derivatization: To overcome this limitation, derivatization is mandatory to render the analyte volatile and thermally stable. d-nb.info This involves chemically modifying the polar functional groups. Common approaches include:
Silylation: Reacting the -OH and -NH2 groups with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form less polar trimethylsilyl (B98337) derivatives.
Acylation: Reacting the functional groups with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to form fluoroacetyl derivatives. sigmaaldrich.com
Once derivatized, the analyte can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). researchgate.net
| Derivatization Approach | Reagent Example | Resulting Derivative |
|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Di-TMS-2-amino-1-fluorenol |
| Acylation | TFAA (Trifluoroacetic anhydride) | Di-TFA-2-amino-1-fluorenol |
Hyphenated techniques, which couple a separation method with a powerful detection technology, offer unparalleled performance in analytical chemistry. nih.gov For Fluoren-1-ol, 2-amino-, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical tool. saspublishers.com
This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. saspublishers.com After separation on an LC column, the analyte enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
In the MS/MS setup, a specific precursor ion corresponding to the molecular weight of Fluoren-1-ol, 2-amino- is selected and then fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode allows for highly selective and sensitive quantification, even in extremely complex matrices, with minimal interference. nih.gov
Advantages of LC-MS/MS:
High Specificity: Reduces the likelihood of interferences from matrix components.
High Sensitivity: Achieves very low limits of detection.
Structural Confirmation: The mass spectrum and fragmentation pattern provide confirmation of the analyte's identity.
Versatility: Can be applied to a wide range of sample types.
Spectrophotometric and Fluorimetric Analytical Methods
Spectroscopic methods are valuable for both quantification and characterization, leveraging the interaction of Fluoren-1-ol, 2-amino- with electromagnetic radiation.
UV-Vis Spectrophotometry: The conjugated aromatic system of the fluorene ring structure results in strong absorption of ultraviolet (UV) light. A UV-Vis spectrum would show characteristic absorption maxima that can be used for quantification, although this method is less selective than chromatography. For the related compound 2-aminofluorene (B1664046), absorption maxima are observed around 287 nm and 315 nm. nih.gov
Fluorimetry: As noted, the fluorene moiety is inherently fluorescent. acs.org Fluorimetric analysis involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This technique is significantly more sensitive and selective than spectrophotometry because fewer compounds exhibit native fluorescence. The reaction of the primary amine with reagents like fluorescamine (B152294) or o-phthaldialdehyde (OPA) can also be used to create a fluorescent product, providing an alternative route for highly sensitive fluorimetric quantification. researchgate.netresearchgate.net
| Method | Principle | Primary Application | Selectivity |
|---|---|---|---|
| UV-Vis Spectrophotometry | Measures absorbance of light by the aromatic system. | Quantification in simple matrices; characterization. | Low to Moderate |
| Fluorimetry | Measures light emitted after excitation of the fluorescent core. | Highly sensitive quantification. | High |
Sample Preparation and Extraction Protocols for Complex Matrices
To ensure accurate analysis and prevent damage to analytical instruments, Fluoren-1-ol, 2-amino- must be isolated from the sample matrix (e.g., urine, plasma, water, soil) before analysis.
Hydrolysis of Conjugates: In biological samples such as urine, metabolites are often present as water-soluble glucuronide or sulfate (B86663) conjugates. A hydrolysis step, typically using an enzyme mixture like β-glucuronidase/aryl sulfatase, is required to cleave these conjugates and release the free form of Fluoren-1-ol, 2-amino- for extraction. rsc.org
Extraction Techniques:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and depends on the analyte's polarity.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE. rsc.org It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For Fluoren-1-ol, 2-amino-, a reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent could be employed.
A typical SPE protocol for extracting Fluoren-1-ol, 2-amino- from a hydrolyzed urine sample is outlined below.
| Step | Description | Example Solvent/Reagent |
|---|---|---|
| 1. Conditioning | The sorbent is activated to ensure reproducible retention. | Methanol, followed by Water/Buffer |
| 2. Loading | The pre-treated sample is passed through the cartridge. | Hydrolyzed Urine Sample |
| 3. Washing | Polar impurities are washed from the cartridge. | Water or a weak organic/water mix |
| 4. Elution | The analyte of interest is recovered from the sorbent. | Methanol or Acetonitrile |
Method Validation and Quality Assurance in Analytical Chemistry
Any analytical method developed for the quantification of Fluoren-1-ol, 2-amino- must be validated to ensure its reliability, accuracy, and reproducibility. Method validation is a critical component of quality assurance in analytical chemistry. embrapa.br Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity and Range: Demonstrating a direct proportional relationship between the analytical response and the concentration of the analyte over a defined range. A correlation coefficient (R²) greater than 0.99 is typically required. embrapa.br
Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. Recoveries between 80% and 120% are generally considered acceptable. embrapa.br
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). A CV of less than 15% is often the target. scispace.comembrapa.br
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. embrapa.br
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table presents typical acceptance criteria for these validation parameters.
| Validation Parameter | Typical Acceptance Criterion |
|---|---|
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 – 120% |
| Precision (% CV/RSD) | ≤ 15% |
| Specificity | No significant interference at the analyte's retention time |
Synthesis and Investigation of Derivatives and Analogs of Fluoren 1 Ol, 2 Amino
Positional Isomers and Regioselective Modifications
The substitution pattern on the fluorene (B118485) core is crucial in determining the physicochemical properties of its derivatives. For a disubstituted fluorene such as Fluoren-1-ol, 2-amino-, numerous positional isomers exist, each with a unique electronic and steric environment. The most common and electronically favored positions for electrophilic substitution on the fluorene ring are C2 and C7. This preference leads to a prevalence of 2,7-disubstituted isomers in the literature. An example of a well-studied positional isomer of a disubstituted aminofluorene is 2-amino-7-nitrofluorene, an aromatic nitro compound that has been utilized as a solvatochromic dye. mdpi.comscbt.com
Regioselective modifications involve targeting a specific position on the fluorene molecule for substitution or functionalization. In the context of Fluoren-1-ol, 2-amino-, further substitutions would be governed by the directing effects of the existing hydroxyl (-OH) and amino (-NH2) groups. Both are strong activating, ortho, para-directing groups for electrophilic aromatic substitution reactions. wikipedia.orglkouniv.ac.in
The hydroxyl group at C1 would direct incoming electrophiles primarily to the C4 (para) and potentially the C9a bridgehead carbon, though the latter is less common.
The amino group at C2 would direct incoming electrophiles to the C3 and C1 (ortho) positions, and the C7 (para) position.
The interplay of these directing effects would likely result in a complex mixture of products, with the C3 and C4 positions being highly activated and probable sites for further reaction. Achieving high regioselectivity would require careful selection of reaction conditions and potentially the use of blocking groups to deactivate certain positions.
Regioselectivity can also apply to the modification of existing functional groups. For instance, in a related compound, 2,7-diaminofluorene, it is possible to achieve regioselective modification of one amino group to an isocyanide, yielding 2-amino-7-isocyanofluorene. mdpi.com This demonstrates that even with two identical functional groups, selective reaction at one position can be achieved, a principle that could be applied to analogs of Fluoren-1-ol, 2-amino- containing multiple similar reactive sites.
Table of Selected Fluorene Positional Isomers
| Compound Name | Molecular Formula | CAS Number | Key Characteristics |
|---|---|---|---|
| 2-Aminofluorene (B1664046) | C₁₃H₁₁N | 153-78-6 | Parent aminofluorene compound. nih.gov |
| 3-Aminofluorene | C₁₃H₁₁N | 6344-64-5 | Positional isomer of aminofluorene. ncats.io |
| 2,7-Diaminofluorene | C₁₃H₁₂N₂ | 525-64-4 | Symmetrical diamine, precursor for dyes. mdpi.com |
Functional Group Variations and Substituent Effects
The chemical reactivity and physical properties of Fluoren-1-ol, 2-amino- are largely dictated by its primary functional groups: the aromatic hydroxyl (phenol) and the primary amino group. Variations of these groups, or the introduction of new substituents onto the fluorene ring, can profoundly alter the molecule's characteristics.
Functional Group Variations: The amino and hydroxyl groups can be transformed into a wide array of other functionalities.
Amino Group (-NH₂): This group can be converted into amides, sulfonamides, or imines. It can also be diazotized to form a diazonium salt, which is a versatile intermediate for introducing various other groups like halogens (Sandmeyer reaction), nitriles, or even for forming azo dyes. The primary amine can also act as a nucleophile in various coupling reactions.
Hydroxyl Group (-OH): As a phenolic group, it is weakly acidic and can be converted into ethers (e.g., via Williamson ether synthesis) or esters. Its presence is also known to influence properties such as solubility and hydrogen bonding capability.
Substituent Effects: The introduction of additional substituents onto the fluorene core has significant electronic and steric consequences. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—modifies the electron density distribution across the aromatic system.
Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), or additional amino (-NH₂) groups increase the electron density of the aromatic rings. This generally enhances the nucleophilicity of the ring, making it more reactive towards electrophiles. EDGs can also shift the absorption and emission spectra of fluorescent compounds to longer wavelengths (a bathochromic or red shift).
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), carbonyls (-CHO, -COR), or halogens (-X) decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic aromatic substitution. In the context of photophysics, EWGs are often paired with EDGs to create "push-pull" systems, which can lead to interesting optical properties like solvatochromism, where the color of the compound changes with the polarity of the solvent. mdpi.com
A study on fluoren-9-one ketyls demonstrated that substituents at the 2 or 3 positions have a measurable effect on the reduction potentials and electron spin distribution within the molecule. This highlights how modifications even on the opposite side of the fluorene core from the primary functional groups can transmit electronic effects throughout the entire π-system.
Table of Common Functional Groups and Their Effects
| Functional Group | Classification | Typical Effect on Aromatic Ring |
|---|---|---|
| Amino (-NH₂) | Activating / EDG | Increases reactivity towards electrophiles; ortho, para-directing |
| Hydroxyl (-OH) | Activating / EDG | Increases reactivity towards electrophiles; ortho, para-directing |
| Alkoxy (-OR) | Activating / EDG | Increases reactivity towards electrophiles; ortho, para-directing |
| Nitro (-NO₂) | Deactivating / EWG | Decreases reactivity towards electrophiles; meta-directing |
| Cyano (-CN) | Deactivating / EWG | Decreases reactivity towards electrophiles; meta-directing |
Fluorene-based Heterocyclic Systems
The fluorene scaffold, particularly when functionalized with reactive groups like those in Fluoren-1-ol, 2-amino-, serves as a valuable building block for the synthesis of complex heterocyclic systems. The amino and hydroxyl groups can participate directly in cyclization reactions to form new rings fused to the fluorene core.
For example, the ortho-disposed amino and hydroxyl groups on the A-ring of Fluoren-1-ol, 2-amino- present an ideal arrangement for constructing five- or six-membered heterocyclic rings. This structural motif is analogous to that found in 2-aminophenol (B121084), which is a common precursor for the synthesis of benzoxazoles. By reacting Fluoren-1-ol, 2-amino- with aldehydes, ketones, or carboxylic acid derivatives, it is possible to construct fluorene-fused oxazole (B20620) systems.
Furthermore, the fluorene moiety can be incorporated into larger heterocyclic structures without direct fusion. The amino group of an aminofluorene derivative can act as a nucleophile or a building block in multi-component reactions to synthesize complex molecules. For instance, derivatives of 9-fluorenone (B1672902) have been used in reactions with anilines, dimedone, cyanoacetohydrazide, and aldehydes to create novel hexahydroquinoline derivatives, which are complex nitrogen-containing heterocycles. While this example starts from the ketone at the C9 position, the principle demonstrates how the fluorene unit can be integrated into diverse heterocyclic frameworks.
The synthesis of azafluorene (B8703113) derivatives, where a carbon atom in the fluorene skeleton is replaced by nitrogen, represents another class of fluorene-based heterocycles. Methods for constructing 1-azafluorene derivatives have been developed, which can then be oxidized to the corresponding azafluorenones. These nitrogen-containing analogs of fluorenone exhibit distinct photophysical properties compared to their carbocyclic counterparts.
The creation of these heterocyclic systems is significant as it combines the rigid, planar, and often fluorescent nature of the fluorene core with the diverse chemical and biological properties associated with different heterocyclic rings.
Table of Potential Heterocyclic Systems from Fluorene Precursors
| Precursor Type | Reactants | Resulting Heterocycle Class |
|---|---|---|
| ortho-Aminophenol analog (e.g., Fluoren-1-ol, 2-amino-) | Aldehydes, Carboxylic Acids | Fused Oxazoles |
| Aminofluorene | Dicarbonyl compounds | Fused Pyrroles, Quinolines |
| Fluorenone | Anilines, Aldehydes, Active Methylene (B1212753) Compounds | Spiro-heterocycles, Annulated Quinolines |
Structure-Property Relationship Studies in Fluorene Analogs
Structure-property relationship (SPR) studies are essential for understanding how the molecular architecture of fluorene analogs influences their macroscopic properties, such as their optical and electronic behavior. The fluorene core provides a rigid, planar, and highly conjugated π-system that is photochemically stable, making it an excellent scaffold for developing functional materials.
A key area of investigation is the relationship between the substitution pattern and the photophysical properties of fluorene derivatives. The electronic nature and position of substituents can be systematically varied to tune the absorption and fluorescence characteristics. For example, creating a "push-pull" architecture by placing an electron-donating group (like -NH₂) at one end of the conjugated system and an electron-withdrawing group (like -NO₂ or -CN) at the other can induce a strong intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in significant solvatochromism, where the emission wavelength is highly sensitive to the polarity of the surrounding medium. The compound 2-amino-7-isocyanofluorene, synthesized from 2,7-diaminofluorene, is a prime example of this design, exhibiting clear solvatochromic behavior. mdpi.com
The length and nature of the conjugated π-system are also critical variables. Extending the conjugation by incorporating other aromatic or unsaturated moieties, such as thiophene (B33073) rings or alkyne linkers, typically leads to a bathochromic (red) shift in both the absorption and emission spectra. Studies on fluorene-based molecules designed for two-photon absorption have shown that incorporating thiophene rings near the fluorene core can enhance key optical properties.
Furthermore, modifying the fluorene core itself, for instance by introducing heteroatoms to create azafluorenones, can dramatically alter the electronic structure and resulting properties. Pyridine-containing azafluorenones, for example, may not fluoresce, whereas related pyridone-containing structures can be moderately fluorescent. This demonstrates that subtle changes in the heterocyclic structure can switch photophysical properties "on" or "off".
These SPR studies are fundamental to the rational design of new fluorene-based materials for specific applications, including organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and molecular sensors.
Table of Structural Modifications and Their Photophysical Consequences
| Structural Modification | Example Analog | Consequence on Properties |
|---|---|---|
| Introduction of Push-Pull System | 2-Amino-7-isocyanofluorene | Induces Intramolecular Charge Transfer (ICT), leads to solvatochromism. mdpi.com |
| Extension of π-Conjugation | Thiophene-fluorene hybrids | Red-shifts absorption/emission spectra, can enhance two-photon absorption. |
| Heteroatom Incorporation in Core | Azafluorenones | Alters electronic structure, can quench or enable fluorescence. |
Future Research Directions and Emerging Trends
Innovations in Green and Sustainable Synthetic Chemistry for Fluorene (B118485) Compounds
The imperative for environmentally responsible chemical manufacturing has spurred significant innovation in the synthesis of fluorene compounds. Future research is expected to increasingly focus on the development and optimization of green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances.
One promising area is the advancement of catalytic systems for the functionalization of the fluorene backbone. Traditional synthetic methods often rely on stoichiometric reagents and harsh reaction conditions. In contrast, modern approaches are exploring the use of earth-abundant metal catalysts and even catalyst-free methodologies. For instance, new synthetic methods for preparing fluorenes from amino group-containing biaryls have been developed that proceed without a catalyst, representing a significant step towards more sustainable chemical production.
Furthermore, the principles of green chemistry are being applied to the oxidation and reduction steps commonly employed in the synthesis of fluorene derivatives. The use of molecular oxygen from the air as a primary oxidant, often facilitated by simple and recyclable catalysts like potassium hydroxide (B78521) (KOH), presents a greener alternative to conventional oxidizing agents. nih.gov Similarly, the adoption of safer and more selective reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in environmentally benign solvents, is becoming more prevalent. nih.gov
The exploration of alternative energy sources to drive chemical reactions is another key trend. Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields in the preparation of some fluorine-containing heterocyclic compounds, often in the absence of a solvent. This approach not only enhances efficiency but also aligns with the green chemistry goal of reducing solvent use. The development of transition metal-catalyzed C-H functionalization is also a significant breakthrough, enabling the synthesis of complex fluoroarene-based compounds in fewer steps and with less waste. researchgate.net
Future efforts in this domain will likely focus on expanding the repertoire of green synthetic methods, improving the atom economy of existing reactions, and developing processes that utilize renewable feedstocks. The overarching goal is to establish a portfolio of sustainable synthetic strategies that can be readily applied to the production of a wide array of fluorene derivatives, including Fluoren-1-ol, 2-amino-.
Advanced Spectroscopic Techniques for In Situ and Real-time Analysis
The ability to monitor chemical reactions and molecular interactions in real-time and under reaction conditions (in situ) is crucial for understanding reaction mechanisms, optimizing processes, and characterizing dynamic systems. Advanced spectroscopic techniques are at the forefront of this endeavor, offering unprecedented insights into the behavior of fluorene compounds.
Time-resolved spectroscopic methods, such as transient absorption spectroscopy and ultrafast XUV-Vis pump-probe spectroscopy, are becoming increasingly important for studying the excited-state dynamics of fluorene derivatives. researchgate.netresearchgate.net These techniques allow researchers to track the fate of molecules on femtosecond to picosecond timescales, providing valuable information about photophysical and photochemical processes. researchgate.netnih.gov This is particularly relevant for the design of fluorene-based materials for optoelectronic applications.
For in situ analysis of chemical transformations, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable. These methods can provide real-time information about the formation of intermediates and products, enabling precise control over reaction parameters. The development of portable and miniaturized spectroscopic devices is also a significant trend, facilitating on-site and real-time analysis in various settings, from industrial process monitoring to environmental sensing. tandfonline.com
Fluorescence spectroscopy is another powerful tool for the in situ study of fluorene compounds, many of which exhibit interesting fluorescence properties. Fluorene-based fluorescent probes have been developed for a variety of applications, including bio-imaging and the detection of specific analytes. nih.gov The ability of these probes to signal the presence of a target molecule or a change in their local environment through a change in their fluorescence provides a non-invasive and highly sensitive means of in situ analysis.
Future research in this area will likely involve the development of novel spectroscopic methodologies with enhanced sensitivity and temporal resolution. The integration of spectroscopic techniques with other analytical methods, such as mass spectrometry and chromatography, will provide a more comprehensive understanding of complex chemical and biological systems involving fluorene derivatives.
Computational Design and Prediction of Novel Fluorene-based Materials
Computational chemistry has emerged as an indispensable tool in the design and discovery of new materials. By leveraging the power of theoretical calculations, researchers can predict the properties of molecules before they are synthesized, thereby accelerating the design-synthesis-testing cycle. For fluorene-based materials, computational methods are being used to predict a wide range of properties, from electronic and optical characteristics to biological activity.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the workhorses of computational studies on fluorene derivatives. nih.govresearchgate.netresearchgate.net These methods are used to calculate molecular geometries, electronic structures, and spectroscopic properties. For example, DFT calculations can predict how the introduction of different functional groups onto the fluorene scaffold will affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn govern the material's electronic and optical properties. researchgate.net This predictive capability is crucial for the in silico design of novel fluorene-based materials for applications such as organic light-emitting diodes (OLEDs) and solar cells. dntb.gov.ua
The following table illustrates the kind of data that can be generated through computational studies, in this case, the predicted effect of substituents on the energy gap of a hypothetical fluorene derivative.
| Substituent at Position 2 | Substituent at Position 7 | Predicted Energy Gap (eV) |
| -H | -H | 4.5 |
| -NH₂ | -H | 4.2 |
| -NO₂ | -H | 4.0 |
| -NH₂ | -NO₂ | 3.5 |
Note: This table contains hypothetical data for illustrative purposes.
In the realm of biological sciences, computational methods such as molecular docking are used to predict the binding affinity of fluorene derivatives to specific biological targets, such as enzymes or receptors. researchgate.net This is a critical step in the early stages of drug discovery. Furthermore, in silico tools are employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, helping to identify compounds with favorable pharmacokinetic profiles. researchgate.net
The future of computational design in this field will likely see the increasing use of machine learning and artificial intelligence to analyze large datasets and identify structure-property relationships that are not immediately obvious. This will enable the rapid screening of virtual libraries of fluorene compounds and the identification of promising candidates for specific applications.
Interdisciplinary Applications in Environmental and Mechanistic Biological Sciences
The unique properties of fluorene compounds make them attractive candidates for a range of interdisciplinary applications, particularly in the environmental and biological sciences. Future research is expected to further explore and expand upon these applications, leading to new technologies for environmental remediation and novel tools for understanding complex biological processes.
In environmental science, the biodegradability of fluorene, a known pollutant, is a key area of investigation. researchgate.net Research into the microbial degradation of fluorene and its derivatives could lead to the development of novel bioremediation strategies for cleaning up contaminated sites. nih.gov Furthermore, the fluorescent properties of many fluorene derivatives are being harnessed to create sensitive and selective sensors for the detection of environmental pollutants. researchgate.net The development of new fluorene-based sensors for a wider range of contaminants is a promising avenue for future research.
In the biological sciences, there is growing interest in the therapeutic potential of fluorene derivatives. Researchers are exploring their anti-tumor, anti-inflammatory, and antibacterial activities. entrepreneur-cn.com The ability to functionalize the fluorene scaffold at various positions allows for the fine-tuning of its biological activity. The incorporation of fluorine atoms into drug molecules is a common strategy to enhance metabolic stability and cell membrane permeability, a principle that can be applied to the design of new fluorene-based therapeutics. tandfonline.comnih.gov
Moreover, fluorene derivatives are being developed as fluorescent probes for bio-imaging. nih.gov These probes can be designed to selectively target specific cellular components or to respond to changes in the cellular environment, providing valuable insights into biological mechanisms at the molecular level. The use of fluorine-containing compounds in advanced medical imaging techniques such as 19F Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) opens up further possibilities for the application of fluorene derivatives in diagnostics. nih.gov
Future research in this interdisciplinary space will likely involve the design of "smart" fluorene-based systems that combine diagnostic and therapeutic functions (theranostics) and the development of biocompatible and biodegradable fluorene materials for applications in tissue engineering and drug delivery.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-aminofluoren-1-ol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves catalytic amination of fluoren-1-ol derivatives under inert atmospheres. Purification via column chromatography (silica gel, gradient elution) is recommended. Validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via -NMR (e.g., aromatic proton integration) and high-resolution mass spectrometry (HRMS). Cross-reference purity thresholds with pharmacopeial standards for related aminofluorenes .
Q. How should solubility and stability studies be designed for 2-aminofluoren-1-ol in aqueous and organic matrices?
- Methodological Answer : Conduct solubility tests in buffered solutions (pH 2–12) and common solvents (DMSO, ethanol) using shake-flask methods. Assess stability under UV light, thermal stress (40–60°C), and oxidative conditions (HO). Monitor degradation via LC-MS/MS, focusing on parent ion [M+H] and fragmentation patterns. Use kinetic modeling (e.g., first-order decay) to predict shelf-life .
Q. What spectroscopic techniques are critical for confirming the molecular structure of 2-aminofluoren-1-ol?
- Methodological Answer : Combine - and -NMR to resolve aromatic and amine protons. Infrared spectroscopy (IR) can confirm N-H stretching (3200–3400 cm). X-ray crystallography is definitive for solid-state conformation. For ambiguous cases, employ 2D NMR (COSY, HSQC) to assign coupling patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data for 2-aminofluoren-1-ol be resolved during structural elucidation?
- Methodological Answer : Address contradictions by comparing experimental NMR shifts with density functional theory (DFT)-calculated values. Validate via heteronuclear coupling constants (e.g., ) and nuclear Overhauser effect (NOE) experiments. If impurities are suspected, use preparative HPLC to isolate fractions and re-analyze .
Q. What strategies optimize HPLC-MS/MS parameters for detecting 2-aminofluoren-1-ol in biological matrices?
- Methodological Answer : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Optimize ionization in ESI+ mode; monitor transitions like m/z 198 → 154 (quantifier) and 198 → 127 (qualifier). Validate matrix effects via post-column infusion and calibrate using isotopically labeled internal standards (e.g., -analogues) .
Q. How can computational modeling predict the reactivity of 2-aminofluoren-1-ol in nucleophilic environments?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions and Fukui indices. Simulate reaction pathways for amine group interactions (e.g., acetylation). Validate predictions with experimental kinetic studies using stopped-flow spectrophotometry .
Q. What challenges arise when correlating in vitro bioactivity with in vivo pharmacokinetics for 2-aminofluoren-1-ol?
- Methodological Answer : Address bioavailability discrepancies by testing permeability (Caco-2 monolayers) and metabolic stability (liver microsomes). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC values to in vivo doses. Validate via rodent studies with plasma concentration-time profiling .
Experimental Design & Validation
Q. How should researchers design toxicity studies for 2-aminofluoren-1-ol using in vitro models?
- Methodological Answer : Follow OECD guidelines for cytotoxicity (MTT assay in HepG2 cells) and genotoxicity (Ames test ± S9 metabolic activation). Include positive controls (e.g., benzo[a]pyrene) and dose-response curves (0.1–100 µM). For endocrine disruption, use reporter gene assays (ER/AR luciferase) .
Data Reporting & Publication
Q. What are the essential elements for reporting 2-aminofluoren-1-ol research in high-impact journals?
- Methodological Answer : Structure manuscripts per Journal of Fluorine Chemistry guidelines: include a graphical abstract, detailed experimental procedures (e.g., catalyst loading, reaction times), and raw spectral data in supplementary materials. Use the FINER criteria to justify novelty and relevance in the introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
